Cas no 16096-97-2 (L-Dithiothreitol)

L-Dithiothreitol structure
L-Dithiothreitol structure
Product Name:L-Dithiothreitol
CAS No:16096-97-2
MF:C4H10O2S2
MW:154.250998973846
MDL:MFCD00064305
CID:146439
PubChem ID:24894326
Update Time:2025-04-19

L-Dithiothreitol Chemical and Physical Properties

Names and Identifiers

    • 2,3-Butanediol,1,4-dimercapto-, (2R,3R)-
    • L-Dithiothreitol
    • DITHIOTHREITOL, L-(RG)
    • (2R,3R)-(-)-1,4-Dimercapto-2,3-butanediol
    • (2R,3R)-(-)-2,3-Dihydroxy-1,4-butanedithiol
    • L-(?)-Dithiothreitol
    • L-Cleland's
    • (−)-Cleland’s Reagent
    • (2R,3R)-1,4-Dimercapto-2,3-butanediol
    • L-DTT
    • Cleland reagent chiral
    • L-Cleland's Reagent
    • [R-(R*,R*)]-1,4-Dimercapto-2,3-butanediol
    • 1,4-Dithiothreitol
    • Dithiothreitol
    • L-1,4-Dithiothreitol
    • L-(-)-Dithiothreitol
    • 2,3-DIHYDROXY-1,4-DITHIOBUTANE
    • (-)-1,4-dithio-l-threitol
    • (2R,3R)-1,4-dimercaptobutane-2,3-diol
    • (2R,3R)-1,4-disulfanylbutane-2,3-diol
    • rel-(2R,3R)-1,4-Dimercaptobutane-2,3-diol
    • L-threo-1,4-Dimercapto-2,3-butanediol
    • Sputolysin
    • dl-Dithiothreitol
    • C4H10O2S2
    • Threitol, 1,4-dithio-, DL-
    • 2,3-Butanediol,
    • AKOS028109573
    • Cleland's reagent
    • D1589
    • 2,3-BUTANEDIOL, 1,4-DIMERCAPTO-, (R*,R*)- (+/-)-
    • 1,4-DITHIOTHREITOL [MI]
    • T8ID5YZU6Y
    • EINECS 248-531-9
    • DTXSID501316708
    • s6829
    • D70251
    • L-(-)-Dithiothreitol, >=95%
    • Threitol, dithio-
    • BRN 1719757
    • T70362
    • DB04447
    • Threitol, 1,4-dithio-
    • rac-Dithiothreitol
    • CCRIS 3617
    • 3-01-00-02360 (Beilstein Handbook Reference)
    • AS-64942
    • AI3-62064
    • 1,4-DIMERCAPTO-2,3-BUTANEDIOL, DL-
    • WR 34678
    • Cleland reagent
    • DL-threo-1,4-Dimercapto-2,3-butanediol
    • HSDB 8422
    • (2R,3R)-rel-1,4-Dimercapto-2,3-butanediol
    • (R*,R*)-(1)-1,4-Dimercaptobutane-2,3-diol
    • (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol
    • DTT
    • SCHEMBL538995
    • Q27104490
    • WR-34678
    • DITHIOTHREITOL [INCI]
    • NS00068394
    • C00265
    • 23968FDA-4EA3-46CD-8871-0DEB9D9EA0B8
    • (R*,R*)-1,4-Dimercaptobutane-2,3-diol
    • 2,3-BUTANEDIOL, 1,4-DIMERCAPTO-, D-threo-
    • 2,3-Butanediol, 1,4-dimercapto-, (R*,R*)- (+-)-
    • 3483-12-3
    • (R*,R*)-(+-)-1,4-Dimercapto-2,3-butanediol
    • UNII-T8ID5YZU6Y
    • HY-15917
    • LDtt
    • (2R,3S)-3,4-DImercaptobutane-1,2-diol
    • 2,3-Butanediol, 1,4-dimercapto-, DL-threo-
    • 16096-97-2
    • CHEBI:42106
    • 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-
    • MFCD00064305
    • CLELAND REAGENT RACEMIC
    • CHEMBL406270
    • EINECS 222-468-7
    • 2,3-Butanediol, 1,4-dimercapto-, (theta,theta)-(+/-)-
    • L-1,4-disulfanylbutane-2,3-diol
    • (-)-Clelands Reagent
    • VHJLVAABSRFDPM-IMJSIDKUSA-N
    • L-1,4-Dithiothreitol; (2R,3R)-1,4-Dimercapto-2,3-butanediol
    • MDL: MFCD00064305
    • Inchi: 1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1
    • InChI Key: VHJLVAABSRFDPM-IMJSIDKUSA-N
    • SMILES: SC[C@@H]([C@H](CS)O)O

Computed Properties

  • Exact Mass: 154.01200
  • Monoisotopic Mass: 154.012
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 52
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.302±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 48.0 to 53.0 deg-C
  • Boiling Point: 247.65°C (rough estimate)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: 26 ° (C=2.5, MeOH)
  • Solubility: Slightly soluble (23 g/l) (25 º C),
  • PSA: 118.06000
  • LogP: -0.43220
  • Solubility: Not determined

L-Dithiothreitol Security Information

L-Dithiothreitol Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

L-Dithiothreitol Pricemore >>

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L-Dithiothreitol Production Method

L-Dithiothreitol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:16096-97-2)(-)-1,4-二硫代-L-苏糖醇;L-二硫苏糖醇;(-)-1,4-二硫代-L-苏糖醇
Order Number:1668016
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16096-97-2)L-Dithiothreitol
Order Number:A883158
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:08
Price ($):239.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:16096-97-2)L-Dithiothreitol, ≥ 95.0%
Order Number:LE11771;LE1668016
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
Price ($):discuss personally
Email:18501500038@163.com
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:16096-97-2)(-)-1,4-二硫代-L-苏糖醇;L-二硫苏糖醇;(-)-1,4-二硫代-L-苏糖醇
1668016
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:16096-97-2)L-Dithiothreitol
A883158
Purity:99%
Quantity:1g
Price ($):239.0
Email